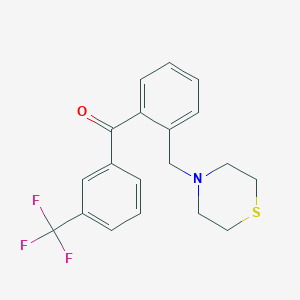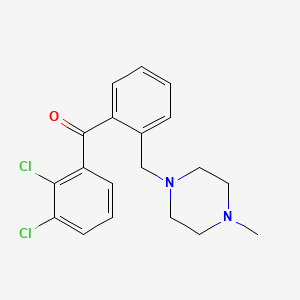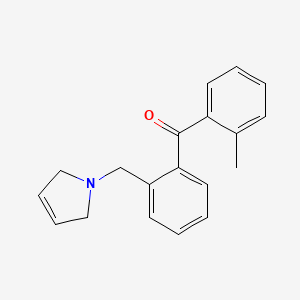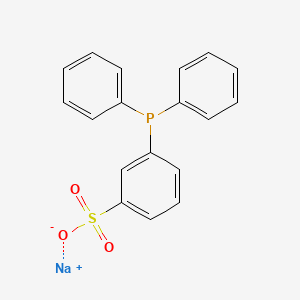
Sodium 3-(diphenylphosphino)benzenesulfonate
Übersicht
Beschreibung
Sodium 3-(diphenylphosphino)benzenesulfonate (DPPB) is an organosulfur compound that has been used in a variety of scientific applications. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. DPPB is an effective ligand for transition metals and has a wide range of uses in chemical synthesis, catalysis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
High-Pressure Studies and Host-Guest Interactions : Research conducted by Abou-Hamdan et al. (2000) focuses on the inclusion mechanisms of α-cyclodextrins with various diphenyl azo dyes, including sodium 4-(4-diethylaminophenylazo)benzenesulfonate. This study provides insights into the thermodynamics and kinetics of host-guest interactions under high-pressure conditions, contributing to our understanding of inclusion phenomena in chemistry (Abou-Hamdan et al., 2000).
Cation-Exchanging Organic Cathode for Sodium Batteries : Shen et al. (2014) explored the use of poly(diphenylaminesulfonic acid sodium) as an organic Na-host cathode in sodium-ion batteries. This research is significant for energy storage applications, demonstrating the potential of sodium-based compounds in battery technology (Shen et al., 2014).
Granulation of Sodium Carbonate with Dodecyl-Benzenesulfonic Acid : The work by Schöngut, Smrčka, and Štěpánek (2013) investigates the granulation process of sodium carbonate with dodecyl-benzenesulfonic acid. This study is crucial for understanding the production of surfactants used in cleaning products, highlighting the role of reaction kinetics in the properties of formed granules (Schöngut, Smrčka, & Štěpánek, 2013).
Surface Activity and Micelle Formation : Research by Kozlecki, Sokolowski, and Wilk (1997) examines the adsorption phenomena and micellization of sodium 4-((4‘-alkylphenyl)azo)benzenesulfonates. This study contributes to our understanding of surfactant behavior in aqueous solutions, including the impact of the azobenzene moiety on surfactant solubility and hydrophobic character (Kozlecki, Sokolowski, & Wilk, 1997).
Catalytic Carbonylation of Ethylene : Chepaikin et al. (1994) discussed the use of m-(Diphenylphosphino)benzenesulfonic acid or its sodium salt as ligands in catalytic systems for synthesizing propionic acid and polyketones. This research is significant for chemical synthesis, particularly in the context of catalytic reactions involving palladium complexes (Chepaikin et al., 1994).
Photolabile Detergent Synthesis for Protein Isolation : Epstein et al. (1982) synthesized a photodegradable detergent, sodium 4-(3,3-dimethyl-1-oxotridecyl)benzenesulfonate, useful in protein isolation and characterization. This detergent is crucial for studying the molecular weight and subunit composition of proteins (Epstein et al., 1982).
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with the compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-(diphenylphosphino)benzenesulfonate involves the reaction of 3-bromobenzenesulfonic acid with diphenylphosphine followed by treatment with sodium hydroxide.", "Starting Materials": [ "3-bromobenzenesulfonic acid", "diphenylphosphine", "sodium hydroxide", "chloroform", "diethyl ether" ], "Reaction": [ "Dissolve 3-bromobenzenesulfonic acid in chloroform and add diphenylphosphine.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitated product.", "Wash the product with diethyl ether and dry under vacuum.", "Dissolve the product in water and add sodium hydroxide.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitated product.", "Wash the product with water and dry under vacuum.", "The resulting product is Sodium 3-(diphenylphosphino)benzenesulfonate." ] } | |
| 63995-75-5 | |
Molekularformel |
C18H15NaO3PS |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
sodium;3-diphenylphosphanylbenzenesulfonate |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21); |
InChI-Schlüssel |
UXHVWXXFHMLQMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)O.[Na] |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

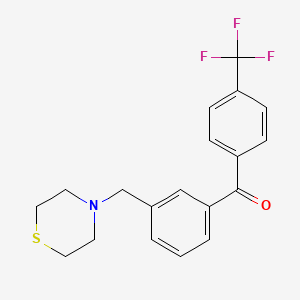
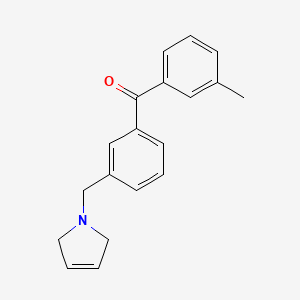
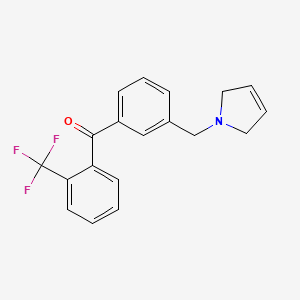
![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)
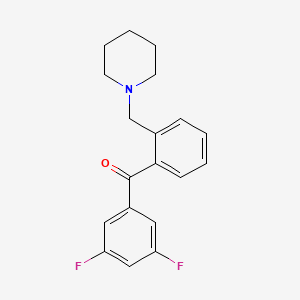
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)

